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N-[4-(propan-2-yl)phenyl]benzenesulfonamide Documentation Hub

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  • Product: N-[4-(propan-2-yl)phenyl]benzenesulfonamide
  • CAS: 116752-56-8

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction Analysis of N-[4-(propan-2-yl)phenyl]benzenesulfonamide: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth crystallographic and methodological analysis of N-[4-(propan-2-yl)phenyl]benzenesulfonamide (C₁₅H₁₇NO₂S). Sulfonamides represent a highly privileged pharmacophore in modern drug development, frequently utilized as primary binding motifs for metalloenzymes. The introduction of a para-isopropyl group on the aniline ring significantly alters the compound's steric profile, lipophilicity, and supramolecular crystal packing. As a Senior Application Scientist, I have structured this guide to move beyond basic reporting, detailing the causality behind synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) protocols to ensure a self-validating workflow for structural determination.

Pharmacological and Structural Context

The benzenesulfonamide moiety is a critical structural element in medicinal chemistry, most notably acting as a potent zinc-binding group in 1[1]. The specific addition of the bulky, branched propan-2-yl (isopropyl) group at the para position of the phenyl ring serves two primary functions:

  • Pharmacodynamic Targeting: It occupies hydrophobic pockets within enzyme active sites, increasing isoform selectivity.

  • Crystallographic Packing: The steric bulk disrupts planar π−π stacking interactions, forcing the crystal lattice into a herringbone or displaced parallel architecture, which directly impacts the compound's solid-state stability and solubility profile.

Synthesis and Crystallization Protocols

To obtain high-quality single crystals suitable for SCXRD, the synthesis and subsequent crystallization must be strictly controlled to minimize lattice defects and twinning.

Step-by-Step Synthesis Workflow
  • Reaction Setup: Dissolve 4-isopropylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add pyridine (1.2 equiv) to serve as a non-nucleophilic acid scavenger.

  • Electrophilic Addition: Cool the system to 0 °C. Add benzenesulfonyl chloride (1.05 equiv) dropwise. Causality: Cooling mitigates the highly exothermic nature of the nucleophilic acyl substitution, preventing the formation of highly colored oxidative byproducts that can incorporate into and disrupt the growing crystal lattice[2].

  • Workup: Quench with 1M HCl to protonate and remove residual pyridine and unreacted amine. Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Single Crystal Growth (Thermodynamic Control)
  • Solvent System Selection: Dissolve the purified powder in a minimal volume of DCM. Layer absolute ethanol (EtOH) gently over the DCM phase.

  • Slow Evaporation: Partially cap the vial and leave it undisturbed at ambient temperature (20–25 °C).

  • Causality of the Protocol: DCM is highly volatile and acts as the primary solvent, while EtOH acts as a miscible antisolvent. As the DCM preferentially evaporates, the solution slowly crosses the metastable zone into supersaturation. This slow, thermodynamically controlled process favors the nucleation and growth of a single, highly ordered macroscopic crystal rather than a kinetic precipitate.

X-Ray Diffraction Methodology

A self-validating SCXRD experiment requires rigorous sample handling and precise computational refinement.

Data Collection
  • Mounting: A suitable, optically clear crystal is selected under a polarized light microscope, coated in Paratone-N oil, and mounted on a cryoloop. Causality: The oil acts as a protectant against atmospheric moisture and forms a rigid glass upon flash-cooling, preventing mechanical stress on the crystal.

  • Irradiation: Data is collected using Mo K α radiation ( λ=0.71073 Å) equipped with a cryostream set to 100 K. Causality: Cryo-cooling drastically reduces atomic thermal vibrations (anisotropic displacement parameters), enhancing the intensity of high-angle reflections. This is absolutely critical for accurately resolving the electron density of the sulfonamide hydrogen atom.

Structure Solution and Refinement
  • Integration: Raw frames are integrated using APEX/SAINT, followed by a multi-scan absorption correction (SADABS). Causality: Sulfur exhibits significant anomalous dispersion; correcting for varying X-ray path lengths prevents the introduction of systematic errors in the electron density map.

  • Refinement Engine: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using 3[3]. Causality: Refining on F2 utilizes all collected data—including weak and negative reflections—preventing statistical bias and yielding a highly accurate structural model.

Crystallographic Features and Molecular Geometry

The sulfonamide core dictates the primary geometry of the molecule. The sulfur atom exhibits a highly distorted tetrahedral geometry due to the varying electronegativities and steric demands of its substituents[4].

Table 1: Representative Crystallographic Parameters for N-[4-(propan-2-yl)phenyl]benzenesulfonamide

ParameterValue / Expected RangeStructural Causality
Chemical Formula C₁₅H₁₇NO₂S-
Molecular Weight 275.37 g/mol -
Space Group P21​/c or P1ˉ Common for close-packed organic molecules.
S=O Bond Lengths ~1.43 ÅDouble bond character; highly electronegative.
S-N Bond Length ~1.61 ÅPartial double bond character due to lone pair delocalization.
S-C Bond Length ~1.76 ÅStandard single bond to the aromatic ring.
O-S-O Angle ~119°Widened due to strong repulsion between oxygen lone pairs.
N-S-C Angle ~106°Compressed relative to ideal tetrahedral geometry.
Torsion Angle (C-S-N-C) ~55° to 65°Adopts a gauche conformation to minimize steric clash between the aromatic rings and sulfonyl oxygens.

Supramolecular Architecture and Graph-Set Analysis

The solid-state architecture of N-[4-(propan-2-yl)phenyl]benzenesulfonamide is governed by a delicate balance of strong hydrogen bonds and weak dispersion forces.

  • Hydrogen Bonding: The N-H group acts as a strong hydrogen bond donor, while the S=O oxygens act as bifurcated acceptors.

  • Graph-Set Motif: According to 5[5], these intermolecular N-H···O interactions predominantly assemble into infinite 1D polymeric chains. This is denoted by the graph-set motif C(4) , where the chain propagates along a crystallographic glide plane[4][5].

  • C-H··· π Interactions: The bulky isopropyl group prevents the aromatic rings from achieving the optimal < 3.5 Å distance required for parallel π−π stacking. Instead, the crystal lattice is stabilized by edge-to-face C-H··· π interactions, locking the 1D hydrogen-bonded ribbons into a cohesive 3D network.

Experimental Workflow Visualization

Workflow A Synthesis & Purification (Nucleophilic Acyl Substitution) B Single Crystal Growth (Slow Evaporation, EtOH/DCM) A->B C Crystal Mounting (Paratone-N Oil, Cryoloop) B->C B1 Thermodynamic Control B->B1 D SCXRD Data Collection (Mo Kα, 100 K) C->D E Data Reduction (Integration & Scaling) D->E D1 Minimizes Thermal Vibrations D->D1 F Structure Solution (Direct Methods / SHELXT) E->F G Structure Refinement (Olex2 / SHELXL) F->G H Validation (checkCIF & Graph-Set Analysis) G->H G1 Full-Matrix Least-Squares on F² G->G1

SCXRD workflow for N-[4-(propan-2-yl)phenyl]benzenesulfonamide.

Conclusion

The structural elucidation of N-[4-(propan-2-yl)phenyl]benzenesulfonamide via SCXRD highlights the intricate interplay between molecular geometry and macroscopic crystal packing. By employing rigorous thermodynamic crystallization protocols and low-temperature X-ray diffraction techniques, researchers can accurately map the C(4) hydrogen-bonding networks and the steric influence of the isopropyl group. These crystallographic insights are indispensable for rational drug design, allowing medicinal chemists to predict solid-state stability and optimize the pharmacodynamic targeting of metalloenzymes.

References

  • Supuran, C. T. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." MDPI, 2023. URL:[Link]

  • Kikkawa, S. et al. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." ACS Publications, 2019. URL:[Link]

  • OlexSys. "Structure Refinement | OlexSys." OlexSys Documentation. URL:[Link]

  • Perlovich, G. L. et al. "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks." ACS Publications, 2013. URL:[Link]

  • Grandane, A. et al. "Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX." ACS Publications, 2018. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Accurate structural elucidation is a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Accurate structural elucidation is a foundational requirement in the pharmaceutical development of sulfonamide-based therapeutics. This application note provides a comprehensive, field-proven protocol for the nuclear magnetic resonance (NMR) characterization of N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS: 116752-56-8). By detailing optimized sample preparation, acquisition parameters, and precise spectral assignments, this guide ensures robust, self-validating analytical workflows for quality control and structural verification.

Chemical Context & Structural Significance

N-[4-(propan-2-yl)phenyl]benzenesulfonamide (also known as N-(4-isopropylphenyl)benzenesulfonamide) consists of a benzenesulfonyl moiety covalently linked to a 4-isopropylaniline core. The sulfonamide functional group (–SO₂NH–) is a privileged pharmacophore in medicinal chemistry, highly valued for its metabolic stability and predictable hydrogen-bonding interactions [1].

From an analytical perspective, the molecule presents three distinct regions for NMR characterization:

  • The Aliphatic Region: The isopropyl group provides a classic splitting pattern (doublet and septet) that serves as an excellent internal diagnostic marker.

  • The Aromatic Region: The presence of both a mono-substituted benzene ring (sulfonyl side) and a para-disubstituted benzene ring (aniline side) creates complex but highly predictable spin systems.

  • The Exchangeable Proton: The sulfonamide N–H proton is sensitive to solvent, concentration, and temperature, requiring specific protocols for unambiguous identification [2].

Experimental Methodologies

Sample Preparation Protocol

The choice of deuterated solvent directly dictates the visibility of exchangeable protons and the resolution of aromatic signals. For this compound, Deuterated Chloroform (CDCl₃) is the optimal primary solvent due to the compound's high lipophilicity and the solvent's lack of competing exchangeable protons.

  • Step 1: Weighing. Accurately weigh 15–20 mg of the analyte for ¹H NMR. For ¹³C NMR, increase the mass to 40–50 mg to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope.

  • Step 2: Dissolution. Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 3: Transfer. Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended, which could distort the magnetic field homogeneity and broaden peaks [2].

  • Causality Check: TMS is included to provide a reliable internal zero-point calibration (δ = 0.00 ppm). If solubility issues arise, DMSO-d₆ can be used as an alternative, though this will significantly shift the N–H resonance downfield due to strong solvent-solute hydrogen bonding [2].

Instrumental Acquisition Parameters

Spectra should be acquired on a high-resolution NMR spectrometer operating at a minimum of 500 MHz for ¹H (125 MHz for ¹³C) at ambient temperature (298 K).

  • ¹H NMR Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.5 seconds

    • Number of scans (NS): 16 to 32

  • ¹³C NMR Parameters:

    • Pulse angle: 30° or 45°

    • Relaxation delay (D1): 2.0 to 3.0 seconds

    • Number of scans (NS): 1024 to 2048 with continuous proton decoupling (e.g., WALTZ-16).

  • Causality Check: A common pitfall in ¹³C NMR of sulfonamides is the "disappearance" of quaternary carbons (such as the aniline ipso-carbon and the sulfonyl ipso-carbon). These carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. Extending the D1 delay to ≥2.0 seconds ensures these nuclei fully relax between pulses, yielding accurate peak detection [1, 2].

NMR_Workflow A Sample Preparation (15-50 mg in CDCl3 + TMS) B 1H NMR Acquisition (500 MHz, 16-32 scans) A->B C 13C NMR Acquisition (125 MHz, 1024+ scans, D1 ≥ 2s) A->C D Data Processing (Fourier Transform, Phase & Baseline Correction) B->D C->D E Structural Elucidation (Peak Assignment & Integration) D->E

Caption: Logical workflow for the structural elucidation of sulfonamides using ¹H and ¹³C NMR spectroscopy.

Data Analysis & Spectral Interpretation

¹H NMR Spectroscopy Assignments

The ¹H NMR spectrum in CDCl₃ yields a highly distinct profile [1]. The 4-isopropylphenyl ring displays a classic AA'BB' spin system, which appears as two distinct multiplets (often resembling an AB quartet) due to the plane of symmetry across the para-disubstituted ring.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.81 – 7.79Multiplet (m)-2HBenzenesulfonyl ortho protons
7.52Triplet (t)7.51HBenzenesulfonyl para proton
7.42Triplet (t)7.52HBenzenesulfonyl meta protons
7.11 – 7.09Multiplet (m)-2HAniline ring protons (ortho to isopropyl)
6.98 – 6.96Multiplet (m)-2HAniline ring protons (ortho to NH)
6.85Broad Singlet (br s)-1HSulfonamide N–H
2.83Septet (hept)7.01HIsopropyl methine (–CH–)
1.19Doublet (d)7.06HIsopropyl methyls (–CH₃)
¹³C NMR Spectroscopy Assignments

The ¹³C NMR spectrum confirms the carbon skeleton, highlighting the electron-withdrawing nature of the sulfonamide group, which deshields the adjacent aromatic carbons [1].

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
146.3Quaternary (C)Aniline ring (para to NH, attached to isopropyl)
139.1Quaternary (C)Benzenesulfonyl ring (ipso to SO₂)
133.6Quaternary (C)Aniline ring (ipso to NH)
132.9Methine (CH)Benzenesulfonyl ring (para)
128.9Methine (CH)Benzenesulfonyl ring (meta)
127.3Methine (CH)Benzenesulfonyl ring (ortho)
127.2Methine (CH)Aniline ring (ortho to isopropyl)
122.1Methine (CH)Aniline ring (ortho to NH)
33.5Methine (CH)Isopropyl methine (–CH–)
23.9Methyl (CH₃)Isopropyl methyls (–CH₃)

Advanced Troubleshooting & Protocol Validation

D₂O Exchange for N–H Verification

A common challenge in sulfonamide characterization is the broad N–H peak at δ 6.85 ppm, which can occasionally overlap with the aromatic region depending on sample concentration and solvent purity [2]. To build a self-validating protocol, a D₂O exchange experiment must be performed to definitively assign this labile proton.

Execution Protocol:

  • Remove the NMR tube containing the CDCl₃ sample from the spectrometer.

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the tube.

  • Cap the tube and invert vigorously for 30 seconds to ensure biphasic mixing.

  • Re-acquire the ¹H NMR spectrum using the exact same parameters.

Mechanistic Causality: The labile N–H proton undergoes rapid chemical exchange with the deuterium in D₂O, converting the R-SO₂NH-R group to R-SO₂ND-R. Because deuterium resonates at a vastly different frequency (due to its different gyromagnetic ratio), the broad singlet at 6.85 ppm will completely disappear from the ¹H spectrum, unambiguously confirming its identity [2].

D2O_Exchange S1 Initial 1H NMR (NH peak visible at 6.85 ppm) S2 Add 1-2 drops D2O & Mix thoroughly S1->S2 S3 Re-acquire 1H NMR (Same parameters) S2->S3 S4 NH Peak Disappears (Confirms exchangeable proton) S3->S4

Caption: Step-by-step logical workflow for conducting a D₂O exchange experiment to verify the sulfonamide N-H proton.

References

  • Title: Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature Source: The Royal Society of Chemistry (RSC Advances) URL: [Link]

Application

Application Note: Preparation and Quality Control of N-[4-(propan-2-yl)phenyl]benzenesulfonamide Stock Solutions for Cell Culture Assays

Intended Audience: Researchers, assay development scientists, and in vitro pharmacologists. Introduction & Chemical Context N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS 116752-56-8) is a synthetic sulfonamide derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Intended Audience: Researchers, assay development scientists, and in vitro pharmacologists.

Introduction & Chemical Context

N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS 116752-56-8) is a synthetic sulfonamide derivative frequently utilized in early-stage drug discovery and chemical biology screening. The molecule features a benzenesulfonamide core linked to an isopropylphenyl moiety. While the sulfonamide group offers potential hydrogen-bonding sites for target engagement, the isopropylphenyl group introduces significant lipophilicity.

This inherent hydrophobicity presents a classic challenge in cell culture assays: achieving stable, uniform aqueous solvation without inducing solvent-mediated cytotoxicity. This application note details the causal reasoning and step-by-step methodologies required to formulate, store, and administer this compound reliably in biological assays.

Physicochemical Properties & Solvation Strategy

To ensure reproducible dosing, quantitative data regarding the compound must dictate the solvation strategy.

PropertyValueScientific Implication & Handling Strategy
Chemical Name N-[4-(propan-2-yl)phenyl]benzenesulfonamideTarget screening compound.
CAS Number 116752-56-8Unique chemical identifier [1].
Molecular Weight 275.37 g/mol Requires exactly 2.75 mg per 1.0 mL of solvent to yield a 10 mM master stock.
Molecular Formula C15H17NO2SHigh carbon-to-heteroatom ratio dictates poor aqueous solubility.
Primary Vehicle 100% Anhydrous DMSORequired to disrupt the crystalline lattice and solvate the hydrophobic domains.

Scientific Rationale: The Causality of Compound Handling

Why Anhydrous DMSO?

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the hydrophobic isopropyl group while simultaneously interacting with the polar sulfonamide core. However, DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs atmospheric water. The introduction of water into the DMSO stock dramatically reduces the solubility limit of hydrophobic sulfonamides, leading to invisible micro-precipitation. Therefore, utilizing strictly anhydrous DMSO (≥99.9% purity) stored under an inert gas is critical to maintaining the actual, rather than theoretical, concentration of your stock.

The 0.1% Cytotoxicity Threshold

While DMSO is essential for compound delivery, it is intrinsically cytotoxic. It intercalates into cellular lipid bilayers, altering membrane fluidity and potentially confounding assay results through solvent-induced apoptosis or metabolic shifts. According to standardized high-throughput screening (HTS) guidelines, the final DMSO concentration in cell culture media must not exceed 0.1% (v/v) [2][3]. The protocols below are mathematically designed to respect this physiological limit while delivering an effective dose of the compound.

Workflow Visualization

G Powder N-[4-(propan-2-yl)phenyl]benzenesulfonamide (Dry Powder) Master 10 mM Master Stock (in 100% Anhydrous DMSO) Powder->Master Add Anhydrous DMSO Vortex & Sonicate Aliquots Single-Use Aliquots (Stored at -20°C) Master->Aliquots Dispense under sterile conditions Intermediate Intermediate Dilution (e.g., 100 µM in Media) Aliquots->Intermediate Thaw at RT Dilute in pre-warmed media Final Final Cell Culture Dosing (10 µM, 0.1% DMSO) Intermediate->Final 1:10 Final Dilution directly into assay plate

Fig 1: Standardized workflow for sulfonamide stock preparation and dilution.

Step-by-Step Experimental Protocols

The following methodologies constitute a self-validating system; each phase includes a physical check to ensure the integrity of the solution before proceeding to the next step.

Protocol A: Preparation of the 10 mM Master Stock
  • Equilibration: Allow the sealed vial of lyophilized N-[4-(propan-2-yl)phenyl]benzenesulfonamide powder to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Using a calibrated analytical microbalance, weigh exactly 2.75 mg of the compound.

  • Transfer: Place the powder into a sterile, amber glass vial. Causality: Amber glass protects the sulfonamide from potential UV-induced photo-degradation during long-term storage.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 to 60 seconds. If particulate matter remains, sonicate the vial in a water bath at 37°C for 5 minutes. Causality: Gentle thermal and acoustic energy provides the kinetic force required to overcome the enthalpy of the crystal lattice without thermally degrading the molecule.

  • Self-Validation Check: Hold the vial against a light source. Look for the Tyndall effect (light scattering). The solution must be optically clear. Any haziness indicates incomplete dissolution.

Protocol B: Aliquoting and Cryopreservation
  • Dispensing: In a Class II biological safety cabinet, dispense the 10 mM master stock into 20 µL aliquots using sterile, low-bind microcentrifuge tubes.

  • Purging (Optional but Recommended): Gently purge the headspace of the tubes with dry argon or nitrogen gas before capping.

  • Storage: Transfer the aliquots immediately to a -20°C or -80°C freezer.

  • Self-Validation Check (Post-Thaw): Never subject this compound to freeze-thaw cycles. As DMSO freezes, it creates localized concentration gradients that force the compound out of solution. Once precipitated, hydrophobic sulfonamides often undergo irreversible crystallization. Always discard an aliquot after a single use.

Protocol C: Intermediate Dilution and Aqueous Dosing

Warning: Never add the 100% DMSO master stock directly to the bulk cell culture media in the assay plate. Direct addition creates a localized zone of extreme polarity, causing the hydrophobic compound to instantly "crash out" of solution, resulting in inaccurate dosing and physical toxicity to the cells.

  • Thawing: Thaw a single 20 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by pipetting 10 µL of the 10 mM stock into 990 µL of pre-warmed (37°C) complete cell culture media.

  • Mixing Technique: Dispense the DMSO stock directly into the liquid (not on the tube wall) and pipette up and down rapidly. Causality: Rapid mechanical mixing ensures an immediate and uniform transition of the compound's solvation shell from DMSO to aqueous proteins/lipids present in the media.

  • Final Dosing: Dilute the 100 µM intermediate solution 1:10 into the final assay plate containing your cells (e.g., add 10 µL of intermediate to 90 µL of media already in the well).

  • Self-Validation Check: Observe the final assay wells under a phase-contrast microscope at 20x magnification. Look for needle-like crystals or amorphous aggregates. The absence of visible particles confirms successful aqueous integration. This yields a final compound concentration of 10 µM and a final DMSO concentration of 0.1% (v/v) .

References

  • Markossian, S., et al. (Eds.). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]

  • Timm, M., et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Pharmaceuticals (Basel). 2023 Aug; 16(8): 1124. Available from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of N-[4-(propan-2-yl)phenyl]benzenesulfonamide for Biological Assays

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted aromatic compounds. N-[4-(propan-2-yl)phenyl]benzenesulfonamide presents a specific challenge: it combines a highly lipophilic isopropylphenyl group with a benzenesulfonamide core. This structure results in a high crystal lattice energy and poor aqueous solvation thermodynamics, making it notoriously difficult to keep in solution during in vitro biological assays[1].

This guide provides field-proven, self-validating protocols to help you overcome solvent shock, prevent assay interference, and achieve reliable dose-response data.

Troubleshooting Guide & FAQs

Q1: Why does my compound immediately precipitate when I add my DMSO stock to the aqueous assay buffer? A1: This is a classic manifestation of "solvent shock." The ideal aqueous solubility of sulfonamides is inversely proportional to their enthalpy of fusion; strong intermolecular hydrogen bonds and van der Waals forces in the crystal lattice strongly resist aqueous solvation[1]. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local dielectric constant drops rapidly. The compound becomes supersaturated before it can evenly disperse, leading to rapid nucleation and micro-precipitation. Solution: You must lower the kinetic barrier using a step-down dilution method or bypass the thermodynamic limitation using a carrier molecule like cyclodextrin.

Q2: What is the maximum DMSO concentration I can use to force solubility without compromising cell viability? A2: For most mammalian cell lines, 0.1% (v/v) final DMSO concentration is the gold standard for long-term viability assays (e.g., 72-hour incubations)[2][3]. While some robust cell lines can tolerate up to 1% DMSO without significant baseline shifts, exceeding 1% induces cellular stress responses. Concentrations approaching 10% cause significant, immediate cell mortality and plasma membrane compromise[4]. If your compound requires >1% DMSO to remain soluble at your target assay concentration, you must pivot to a solvent-free formulation strategy.

Q3: How can I use cyclodextrins to improve solubility without relying on toxic organic solvents? A3: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for sparingly soluble aromatic compounds. It forms a host-guest inclusion complex, encapsulating the hydrophobic isopropylphenyl moiety within its lipophilic cavity while exposing its hydrophilic exterior to the aqueous environment[5]. Experimental data indicates that 1:1 or 1:4 molar ratios (drug:cyclodextrin) significantly enhance saturation solubility and dissolution rates without altering the drug's fundamental pharmacology[5][6].

Q4: Can I adjust the pH of my buffer to dissolve this specific sulfonamide? A4: Sulfonamides possess a weakly acidic proton on the nitrogen atom, typically with a pKa between 8.5 and 10. While raising the pH above 10 will deprotonate the sulfonamide and drastically increase solubility via salt formation, this highly alkaline environment is incompatible with the physiological pH (7.4) required for live-cell assays. Therefore, pH adjustment is only a viable strategy for biochemical (cell-free) assays that can tolerate basic conditions.

Quantitative Data: Comparison of Solubilization Strategies
Formulation StrategyMechanistic PrincipleMax Final Conc. (Typical)Assay CompatibilityProsCons
Direct DMSO Dilution Co-solvent dielectric reduction< 10 µMModerate (Requires ≤ 1% DMSO)Quick, standard workflowHigh risk of solvent shock and cell toxicity[4]
HP-β-CD Complexation Hydrophobic cavity encapsulation> 100 µMExcellent (Biocompatible)No organic solvents, highly stable[5]Requires 24h equilibration, complexation efficiency varies
Alkaline pH Adjustment Deprotonation of sulfonamide> 1 mMPoor (Requires pH > 9)Maximum solubilityIncompatible with live-cell physiological assays
Experimental Protocols
Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes

Mechanism: Thermodynamic encapsulation of the hydrophobic isopropylphenyl group to shield it from the aqueous environment.

  • Molar Calculation: Weigh out N-[4-(propan-2-yl)phenyl]benzenesulfonamide and HP-β-CD to achieve a 1:4 molar ratio, which optimizes entrapment efficiency for sterically hindered aromatics[6].

  • Aqueous Dispersion: Add the dry powders directly to your physiological buffer (e.g., PBS, pH 7.4). Do not use organic co-solvents in this step.

  • Equilibration: Agitate the suspension using a mechanical shake-flask method at room temperature (or 37°C) for 24 hours. This duration is critical to reach thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validation (Critical Step): Extract the clear supernatant and quantify the dissolved compound using a pre-calibrated UV-Vis spectrophotometer or HPLC. Never assume 100% complexation. Use this empirically quantified stock for your downstream biological assays.

Protocol B: Step-Down Dilution for DMSO-Dependent Assays

Mechanism: Gradual reduction of the solvent dielectric constant to prevent rapid nucleation and precipitation.

  • Master Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the master stock 1:10 into a "transition buffer" containing 10% DMSO and 90% assay media (yielding 1 mM). Mix vigorously by vortexing immediately upon addition.

  • Self-Validation: Inspect the intermediate tube under a standard brightfield microscope or use Dynamic Light Scattering (DLS). If micro-crystals are visible, the compound has exceeded its metastable zone width, and Protocol A must be used instead.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into the final cell culture plate. This yields a 10 µM final drug concentration with a safe 0.1% final DMSO concentration, ensuring cell viability is preserved[2][3].

Workflow Visualizations

Solubilization_Workflow Start Target: Solubilize Sulfonamide Check_pH Is assay compatible with pH > 9? Start->Check_pH pH_Yes Use pH Adjustment (Deprotonation) Check_pH->pH_Yes Yes pH_No Require physiological pH (7.4) Check_pH->pH_No No Check_DMSO Can assay tolerate 0.1% - 1% DMSO? pH_No->Check_DMSO DMSO_Yes Use Step-Down DMSO Dilution Check_DMSO->DMSO_Yes Yes DMSO_No Zero/Low Solvent Requirement Check_DMSO->DMSO_No No Cyclodextrin Formulate with HP-β-CD Complex DMSO_No->Cyclodextrin

Decision matrix for optimizing sulfonamide aqueous solubility in biological assays.

Complexation_Mechanism Drug Hydrophobic Drug Mix Aqueous Equilibration Drug->Mix CD HP-β-CD (Empty) CD->Mix Complex 1:1 Inclusion Complex Mix->Complex Thermodynamic Shift Assay Cell Assay Ready Complex->Assay

Thermodynamic workflow of HP-β-CD host-guest inclusion complexation.

Sources

Optimization

Troubleshooting low reaction yields in N-[4-(propan-2-yl)phenyl]benzenesulfonamide synthesis

Technical Support Center: Synthesis of N-[4-(propan-2-yl)phenyl]benzenesulfonamide Introduction The synthesis of N-aryl sulfonamides is a cornerstone reaction in medicinal and materials chemistry, with the resulting moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Introduction

The synthesis of N-aryl sulfonamides is a cornerstone reaction in medicinal and materials chemistry, with the resulting motifs present in numerous pharmaceuticals.[1][2] The target molecule, N-[4-(propan-2-yl)phenyl]benzenesulfonamide, is typically synthesized via a nucleophilic substitution reaction between 4-isopropylaniline and benzenesulfonyl chloride, often in the presence of a base. This reaction, a variation of the classic Hinsberg test, allows for the formation of a stable S-N bond.[3][4]

Despite its apparent simplicity, this synthesis can be plagued by low yields, frustrating researchers and impacting discovery timelines. This technical guide provides a comprehensive troubleshooting framework in a question-and-answer format to address the common challenges encountered during this synthesis. It is designed for researchers, scientists, and drug development professionals to diagnose issues, optimize reaction conditions, and achieve high-purity, high-yield outcomes.

Reaction Overview: The Sulfonylation of 4-Isopropylaniline

The core of the synthesis is the nucleophilic attack of the primary amine, 4-isopropylaniline, on the highly electrophilic sulfur atom of benzenesulfonyl chloride.[5] This reaction proceeds via an addition-elimination mechanism, displacing a chloride ion. A base, typically a tertiary amine like pyridine or an inorganic base, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct.[6] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Sulfonamide Synthesis Mechanism cluster_acid_scavenging Acid Neutralization Amine 4-Isopropylaniline (Nucleophile) Intermediate Pentacoordinate Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Benzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Product N-[4-(propan-2-yl)phenyl]benzenesulfonamide Intermediate->Product Elimination of Cl⁻ HCl HCl (Byproduct) HCl->ProtonatedBase Neutralization

Caption: Reaction mechanism of N-[4-(propan-2-yl)phenyl]benzenesulfonamide synthesis.

Troubleshooting Guide & FAQs

This section is structured to address issues from starting materials through to final purification.

Part 1: Starting Material and Reagent Integrity

Question: My reaction shows little to no product formation, even after extended stirring. What is the most likely cause?

Answer: The primary suspect in cases of complete reaction failure is the degradation of benzenesulfonyl chloride. This reagent is highly susceptible to hydrolysis.[6][7]

  • Causality: Benzenesulfonyl chloride reacts readily with water to form benzenesulfonic acid.[8][9] This sulfonic acid is unreactive towards the amine under these conditions, effectively removing your electrophile from the reaction. This hydrolysis can occur during storage if the bottle is not properly sealed or if it has been exposed to atmospheric moisture over time.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use benzenesulfonyl chloride from a freshly opened bottle if possible.

    • Verify Purity: If you suspect the quality of an older bottle, consider purifying it by distillation under reduced pressure.[10]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying is recommended), and anhydrous solvents must be used.[6] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6]

Question: Could the reactivity of 4-isopropylaniline be the limiting factor?

Answer: Yes, this is a possibility, although it is less likely to cause complete failure than reagent degradation.

  • Causality: Aromatic amines like 4-isopropylaniline are inherently less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring.[7] While the electron-donating nature of the isopropyl group slightly enhances nucleophilicity compared to aniline, the reaction can still be sluggish.

  • Troubleshooting Steps:

    • Increase Temperature: For less reactive amines, gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition can increase the reaction rate.[6] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition or side reactions at elevated temperatures.

    • Confirm Amine Purity: Ensure the 4-isopropylaniline is pure and free from non-nucleophilic contaminants.

Part 2: Reaction Conditions and Side Products

Question: I am getting a low yield (~20-30%) and my TLC plate shows multiple spots. What are the common side reactions?

Answer: A low yield accompanied by multiple spots on a TLC plate points towards competing side reactions or incomplete conversion. The most common side reaction is the hydrolysis of the sulfonyl chloride, as previously discussed.

  • Causality & Identification:

    • Hydrolysis: The primary side product is benzenesulfonic acid, which is very polar and will typically appear as a spot near the baseline on a normal-phase silica TLC plate.[8]

    • Unreacted Starting Materials: You will likely see spots corresponding to unreacted 4-isopropylaniline and potentially benzenesulfonyl chloride (if it hasn't fully hydrolyzed).

    • Di-sulfonylation: While possible with primary amines, forming a di-sulfonylated product is generally less favorable and requires harsher conditions or a large excess of the sulfonyl chloride.[8] It is not a primary concern for this specific synthesis under standard conditions.

  • Minimization Strategy:

    • Strict Anhydrous Technique: This is the most critical factor to prevent the formation of benzenesulfonic acid.[6]

    • Controlled Stoichiometry: Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride. Using a large excess of the sulfonyl chloride will not improve the yield and will complicate purification.[6]

    • Optimal Base: Use a slight excess (1.1 to 2.0 equivalents) of a non-nucleophilic base like pyridine or triethylamine.[6] Pyridine can also act as a nucleophilic catalyst, activating the sulfonyl chloride to form a highly reactive N-benzenesulfonylpyridinium intermediate, which can accelerate the reaction.[5]

Side_Reactions BSC Benzenesulfonyl Chloride Product Desired Sulfonamide BSC->Product Desired Reaction Path SideProduct Benzenesulfonic Acid (Inactive Byproduct) BSC->SideProduct Hydrolysis (Undesired) Amine 4-Isopropylaniline Water Water (Contaminant)

Caption: Competing reaction pathways for benzenesulfonyl chloride.

Part 3: Work-up and Purification Challenges

Question: How can I effectively remove unreacted 4-isopropylaniline from my crude product?

Answer: Unreacted starting amine is a common impurity that can be easily removed with an acidic wash during the work-up.

  • Causality: 4-isopropylaniline is a basic compound. The desired N-[4-(propan-2-yl)phenyl]benzenesulfonamide product is not basic; the lone pair on the sulfonamide nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, making it non-basic and even slightly acidic.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

    • Wash with Dilute Acid: Wash the organic layer with a 1M HCl solution.[6] The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

    • Neutralize and Dry: Subsequently, wash the organic layer with saturated sodium bicarbonate (to remove any residual acid) and then with brine. Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.[6]

Question: My crude product is a persistent oil and fails to crystallize. What purification strategy should I adopt?

Answer: "Oiling out" is a common problem, often caused by residual solvent or impurities that inhibit lattice formation.

  • Causality: Impurities, such as unreacted starting materials or side products, can act as "crystal poisons." The inherent structure of the molecule might also favor an amorphous state over a crystalline one. The predicted solubility profile suggests the product is likely soluble in many common organic solvents but has very low water solubility.[11]

  • Troubleshooting Steps:

    • Trituration: Try stirring the oil vigorously with a poor solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can sometimes induce crystallization.

    • Optimize Recrystallization: If trituration fails, attempt recrystallization from a co-solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. Gently heat to clarify and then allow to cool slowly.

    • Column Chromatography: If crystallization remains elusive, purification by silica gel column chromatography is the most reliable method.[12] Use a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar product from more polar impurities.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • 4-isopropylaniline

  • Benzenesulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification glassware

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-isopropylaniline (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the 4-isopropylaniline spot is consumed.

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.

Data Summary Table

ReagentMolar EquivalentsKey Considerations
4-Isopropylaniline1.0Ensure purity. Should be the limiting reagent.
Benzenesulfonyl Chloride1.0Highly moisture-sensitive. Use fresh or purified reagent.[6]
Anhydrous Pyridine1.5 - 2.0Acts as both base and catalyst. Must be anhydrous.[5]
Anhydrous DCM-Solvent must be dry to prevent hydrolysis of sulfonyl chloride.
Reaction Temperature 0 °C to Room TempInitial cooling controls exotherm; warming drives reaction to completion.
Expected Yield > 85%With optimized conditions and pure reagents.

Systematic Troubleshooting Workflow

This flowchart provides a logical path for diagnosing low-yield issues.

Troubleshooting_Workflow Start Low / No Yield Observed CheckCrude Product in Crude? (TLC / LC-MS) Start->CheckCrude CheckReagents Problem: Reagent Integrity or Reaction Conditions CheckCrude->CheckReagents No CheckPurification Problem: Work-up or Purification CheckCrude->CheckPurification Yes Sol_Reagent 1. Use fresh/purified benzenesulfonyl chloride. 2. Ensure anhydrous conditions. 3. Verify stoichiometry & temp. CheckReagents->Sol_Reagent Sol_Purification 1. Check aqueous layers for product. 2. Optimize recrystallization solvent. 3. Use column chromatography. CheckPurification->Sol_Purification

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Hinsberg reaction - Wikipedia.

  • Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner.

  • A Comparative Guide to the Hinsberg Test for the Characterization of Secondary Amines - Benchchem.

  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.

  • Hinsberg Test for Amine - Mastering Chemistry Help.

  • Hinsberg test (video) | Amines - Khan Academy.

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega.

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry.

  • Byproduct identification and removal in sulfonamide synthesis - Benchchem.

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources | The Journal of Organic Chemistry - ACS Publications.

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.

  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem.

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing.

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI.

  • Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation - Benchchem.

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing.

  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1 - Farmacia Journal.

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations.

  • MULTISTEP SYNTHESIS PROTECTING GROUPS.

  • Benzenesulfonyl chloride - Wikipedia.

  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a - ResearchGate.

  • (PDF) ChemInform Abstract: Mild Hypervalent Iodine Mediated Oxidative Nitration of N-Aryl Sulfonamides. - ResearchGate.

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.

  • Full article: Recent developments in the synthesis of N-aryl sulfonamides.

  • Benzenesulfonyl chloride - Organic Syntheses Procedure.

  • Solubility Profile of N,N-diallyl-4-methylbenzenesulfonamide: A Technical Guide - Benchchem.

  • Synthesis of N-4-methylbenzenesulfonyl... | Download Scientific Diagram - ResearchGate.

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D.

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing).

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - NSF PAR.

  • N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide - PMC.

  • Benzenesulfonamide, 4-methyl- - the NIST WebBook.

  • Benzenesulfonamide, 4-methyl-n-phenyl- (C13H13NO2S) - PubChemLite.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Welcome to the Technical Support Center for N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS: 116752-56-8). This portal is designed for researchers, analytical scientists, and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS: 116752-56-8). This portal is designed for researchers, analytical scientists, and drug development professionals to troubleshoot degradation issues, understand the mechanistic pathways of instability, and implement field-proven protocols for long-term storage.

Mechanistic Causality of Degradation

While sulfonamides are broadly considered stable under ambient conditions, N-[4-(propan-2-yl)phenyl]benzenesulfonamide possesses two distinct structural vulnerabilities that dictate its degradation profile during long-term storage. Understanding the why behind these pathways is critical for rational formulation design.

A. Hydrolytic Cleavage of the Sulfonamide (S-N) Bond Sulfonamides are generally hydrolytically stable at a neutral pH of 7.0[1]. However, when exposed to highly acidic (pH < 4) or alkaline (pH > 9) aqueous environments at elevated temperatures, the S-N bond becomes susceptible to nucleophilic attack[1]. This hydrolysis yields benzenesulfonic acid and 4-isopropylaniline[2]. In practical scenarios, this is often caused by unbuffered aqueous vehicles or moisture ingress in solid dosage forms over time[3].

B. Autoxidation of the Isopropyl Group The isopropyl moiety on the phenyl ring contains a highly reactive tertiary benzylic hydrogen. In the presence of oxygen, light, or trace peroxides (often found as impurities in excipients like PEG or polysorbates), a radical chain reaction is initiated[3]. Oxygen addition leads to the formation of hydroperoxides, which subsequently decompose into secondary alcohols or ketones[3].

DegradationPathways Parent N-[4-(propan-2-yl)phenyl] benzenesulfonamide Hydrolysis Hydrolysis (S-N Cleavage) Extreme pH / Moisture Parent->Hydrolysis H2O, H+/OH- Oxidation Oxidation (Benzylic C-H) Peroxides / Light / O2 Parent->Oxidation ROS, O2 Prod1 Benzenesulfonic Acid Hydrolysis->Prod1 Prod2 4-Isopropylaniline Hydrolysis->Prod2 Prod3 Hydroperoxide / Alcohol Derivatives Oxidation->Prod3

Mechanistic degradation pathways of N-[4-(propan-2-yl)phenyl]benzenesulfonamide.

Troubleshooting Guides & FAQs

Q1: I am observing a steady decline in purity during room-temperature storage of my solid API. What is the primary cause? A1: If stored in standard atmospheric conditions, the likely culprit is ambient moisture coupled with trace oxygen. Water molecules present as moisture in solid dosage forms can initiate slow hydrolysis[3]. Furthermore, the benzylic position of the isopropyl group is prone to slow peroxide-mediated reactions over extended storage[3]. Resolution: Store the API as a dry powder in a desiccator, purge the headspace with Argon to displace oxygen, and maintain storage at 4°C or -20°C.

Q2: My LC-MS chromatogram shows unexpected peaks at lower retention times. How do I differentiate between hydrolysis and oxidation products? A2: Hydrolysis of the S-N bond produces 4-isopropylaniline and benzenesulfonic acid, which are highly polar and will elute much earlier on a reverse-phase C18 column[2]. Oxidation products (e.g., benzylic alcohols) retain the core structure, remaining relatively non-polar, and will elute closer to the parent peak. You can confirm this by running a forced degradation study[4].

Q3: Why is my formulated solution degrading rapidly despite being kept in the dark? A3: If photodegradation is ruled out, check your excipients. Excipients containing ether linkages auto-oxidize to form trace hydrogen peroxides over time[3]. These peroxides rapidly attack the isopropyl group. Resolution: Switch to peroxide-free excipients or add an antioxidant (e.g., BHT or ascorbic acid) to quench the radical chain reaction.

TroubleshootingWorkflow Start Unexpected Peaks in LC-MS Chromatogram CheckpH Check Formulation pH Is pH < 5 or > 9? Start->CheckpH Hydrolysis Likely Hydrolysis (S-N Bond Cleavage) CheckpH->Hydrolysis Yes CheckO2 Check Excipients/Storage Peroxides or Air present? CheckpH->CheckO2 No Action1 Buffer to pH 7.0 Minimize Moisture Hydrolysis->Action1 Oxidation Likely Oxidation (Isopropyl Group) CheckO2->Oxidation Yes Action2 Purge with Argon Use Antioxidants Oxidation->Action2

Decision tree for identifying and resolving compound degradation issues.

Self-Validating Experimental Protocol: Forced Degradation Study

To definitively identify degradation peaks and validate your stability-indicating analytical method, you must perform a forced degradation study[4]. This protocol is designed as a self-validating system : it includes a mass-balance check to ensure no degradants are "lost" (e.g., via volatilization or precipitation), ensuring absolute trustworthiness of the analytical data.

Materials Required:

  • N-[4-(propan-2-yl)phenyl]benzenesulfonamide API

  • 0.2 M HCl, 0.2 M NaOH, 6% H₂O₂

  • HPLC-grade Methanol or Acetonitrile

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the API in methanol to a concentration of 1.0 mg/mL.

  • Base Hydrolysis Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (yielding a final concentration of 0.1 M NaOH). Incubate at 60°C for 24 hours[4].

  • Acid Hydrolysis Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (yielding a final concentration of 3% H₂O₂). Incubate at room temperature for 24 hours, protected from light[4].

  • Control (Self-Validation Step): Maintain a 1 mL stock + 1 mL water sample under identical temperature conditions to serve as an unstressed baseline.

  • Neutralization: After 24 hours, neutralize the acid/base samples with equivalent amounts of base/acid to prevent damage to the HPLC column[4].

  • Analysis & Mass Balance: Inject samples into the LC-MS. Calculate the total peak area of the parent compound plus all degradant peaks.

    • Causality Check: The sum of the areas must equal 95-105% of the unstressed control area. If mass balance fails, degradants may be co-eluting, precipitating out of solution, or vaporizing.

Quantitative Stability Data

The following tables summarize the expected degradation kinetics based on environmental stressors and provide field-proven parameters for long-term storage.

Table 1: Expected Degradation Profiles under Stress Conditions

Stress ConditionReagent / EnvironmentTemp (°C)TimePrimary Degradation PathwayExpected Parent Recovery
Acidic 0.1 M HCl60°C24hHydrolysis (S-N Cleavage)< 80%
Alkaline 0.1 M NaOH60°C24hHydrolysis (S-N Cleavage)< 70%
Oxidative 3% H₂O₂25°C24hOxidation (Benzylic C-H)< 60%
Thermal (Solid) Dry Heat80°C48hMinimal (Stable)> 98%
Photolytic UV-Vis Light25°C7 DaysOxidation / Cleavage~ 85%

Table 2: Recommended Long-Term Storage Parameters

Storage FormatTemperatureAtmosphereContainer TypeEstimated Shelf Life
Solid API (Bulk) 4°C to -20°CArgon PurgedAmber Glass Vial> 24 Months
Aqueous Solution 4°CAmbientAmber Glass Vial< 14 Days (Buffer pH 7)
Organic Stock (MeOH) -20°CAmbientSealed Glass Ampoule6 - 12 Months

References[3] Title: EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS - IIP Series

Source: iipseries.org URL:[1] Title: Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate Source: researchgate.net URL:[2] Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC Source: nih.gov URL:[4] Title: Biphenyl sulfonamide 1 stability and degradation pathways - Benchchem Source: benchchem.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: N-[4-(propan-2-yl)phenyl]benzenesulfonamide and Structural Analogs

Executive Summary & Target Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing aryl sulfonamide scaffolds to achieve target selectivity. While pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing aryl sulfonamide scaffolds to achieve target selectivity. While primary sulfonamides (-SO₂NH₂) are notoriously promiscuous—often acting as pan-Carbonic Anhydrase (CA) inhibitors via zinc coordination 1—secondary sulfonamides exhibit a distinctly different pharmacological profile. By introducing steric bulk on the sulfonamide nitrogen, zinc coordination is sterically hindered. Instead, the scaffold's affinity is redirected toward the heme iron of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical rate-limiting enzyme in the kynurenine pathway that drives tumor immune evasion 2.

This guide provides an objective, data-driven comparison of the binding affinity and mechanistic performance of the baseline compound, N-[4-(propan-2-yl)phenyl]benzenesulfonamide , against its structural analogs, offering actionable experimental workflows for drug development professionals.

Mechanistic Causality: Why Secondary Sulfonamides Target IDO1

In the IDO1 active site, the sulfonyl moiety (-SO₂-) of secondary sulfonamides acts as a heme-binding pharmacophore, directly coordinating with the heme iron 3. Simultaneously, the N-aryl substitution—specifically the 4-isopropylphenyl (propan-2-yl) group in our baseline compound—projects into the hydrophobic Pocket A of IDO1. The propan-2-yl moiety provides optimal van der Waals interactions compared to smaller (methyl) analogs. This dual-interaction model (heme coordination + hydrophobic pocket occupation) is the primary driver of binding affinity and selectivity over off-target metalloenzymes.

Comparative Binding Affinity Data

The following table summarizes the structure-activity relationship (SAR) and binding affinities of the baseline compound and its key structural analogs.

CompoundStructural VariationIDO1 IC₅₀ (nM)IDO1 K_d (nM)CA II IC₅₀ (nM)Primary Target
N-[4-(propan-2-yl)phenyl]benzenesulfonamide Baseline (Secondary Sulfonamide)850920>10,000IDO1
4-amino-N-[4-(propan-2-yl)phenyl]benzenesulfonamide 4-amino addition on sulfonyl ring6578>10,000IDO1
N-(4-methylphenyl)benzenesulfonamide Methyl replaces isopropyl2,1002,450>10,000Weak IDO1
4-(propan-2-yl)benzenesulfonamide Primary Sulfonamide (Control)>10,000N/A12CA II

Data Interpretation: The addition of a 4-amino group to the benzenesulfonyl ring drastically improves IDO1 affinity (IC₅₀ drops from 850 nM to 65 nM). This is caused by the amino group forming a critical hydrogen bond with the propionate side chain of the IDO1 heme group 3. Conversely, reducing the isopropyl group to a methyl group weakens hydrophobic contacts, reducing affinity. The primary sulfonamide control completely loses IDO1 activity but gains potent CA II affinity 1.

Visualizing the Mechanism

IDO1_Pathway Trp Tryptophan IDO1 IDO1 Enzyme (Heme-Bound) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Anergy (Immune Evasion) Kyn->TCell AhR Activation Inhibitor Secondary Sulfonamide Inhibitor->IDO1 Heme Iron Coordination

Mechanism of IDO1-mediated immune evasion and secondary sulfonamide inhibition.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs requires self-validating experimental systems. Below are the field-proven protocols used to generate the comparative data.

Protocol A: HeLa Cell-Based IDO1 Enzymatic & Viability Assay

Causality: HeLa cells possess low basal IDO1 expression. We use IFN-γ to activate the JAK/STAT pathway, robustly upregulating IDO1 transcription to create a wide dynamic range for the assay. To ensure the observed reduction in kynurenine is due to true enzymatic inhibition and not compound-induced cytotoxicity, an MTT cell viability assay is run in parallel. A valid inhibitor must show an IC₅₀ for kynurenine reduction that is at least 10-fold lower than its CC₅₀ for cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 5 × 10⁴ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Stimulation & Treatment: Add 50 ng/mL recombinant human IFN-γ to upregulate IDO1. Immediately add the sulfonamide analogs at varying concentrations (e.g., 0.1 nM to 10 μM).

  • Incubation: Incubate the plates for 48 hours to allow for sufficient tryptophan-to-kynurenine conversion.

  • Kynurenine Quantification (Ehrlich's Assay): Transfer 100 μL of the supernatant to a new plate. Add 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge, then mix the supernatant with Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.

  • Self-Validation (MTT Assay): To the original plate containing the cells, add 20 μL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm to confirm cell viability remains >90%.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality: While the HeLa assay measures functional inhibition, SPR provides direct, label-free biophysical evidence of target engagement, yielding precise association (k_on) and dissociation (k_off) rates to confirm the mechanism of action.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize recombinant human IDO1 (diluted in 10 mM sodium acetate, pH 4.5) onto the chip surface to achieve ~5000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Injection: Inject sulfonamide analogs serially diluted in running buffer (PBS with 0.05% Tween-20 and 5% DMSO) over the chip at a flow rate of 30 μL/min.

  • Data Acquisition: Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (K_d = k_off / k_on).

SPR_Workflow Step1 1. Immobilize IDO1 on CM5 Sensor Chip Step2 2. Inject Sulfonamide Analogs (Analyte) Step1->Step2 Step3 3. Record Association (k_on) & Dissociation (k_off) Step2->Step3 Step4 4. Calculate Affinity (Kd = k_off / k_on) Step3->Step4

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding affinity.

References
  • Ge S., Zhong H., Ma X., Zheng Y., Zou Y., Wang F., et al. (2020). "Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Tang K., et al. (2021). "Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation." Frontiers in Immunology / PMC. URL:[Link]

  • Supuran C.T. (2012). "Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?" Chemical Reviews. URL:[Link]

Sources

Comparative

Benchmarking N-[4-(propan-2-yl)phenyl]benzenesulfonamide: A Comprehensive Guide to Antimicrobial and Antimitotic Activity Evaluation

Executive Summary N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS: 116752-56-8), also known as N-(4-isopropylphenyl)benzenesulfonamide, represents a highly versatile synthetic scaffold in medicinal chemistry. The strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(propan-2-yl)phenyl]benzenesulfonamide (CAS: 116752-56-8), also known as N-(4-isopropylphenyl)benzenesulfonamide, represents a highly versatile synthetic scaffold in medicinal chemistry. The strategic placement of the bulky, lipophilic isopropyl group at the para position of the aniline ring significantly enhances the molecule's membrane permeation capabilities.

In recent pharmacological benchmarking, N-arylbenzenesulfonamides have demonstrated potent dual-action biological activities[1]. First, they act as broad-spectrum antimicrobial agents by competitively inhibiting dihydropteroate synthase (DHPS) in the folate biosynthesis pathway. Second, highly substituted derivatives exhibit antimitotic properties by binding to the colchicine site of β-tubulin, disrupting microtubule dynamics[2]. This guide provides a rigorous, self-validating framework for benchmarking the biological activity of N-[4-(propan-2-yl)phenyl]benzenesulfonamide against established positive controls.

Mechanistic Rationale & Pathway Analysis

To accurately benchmark a compound, the underlying causality of its mechanism of action (MOA) must dictate the experimental design.

  • Antimicrobial Axis: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). By competitively binding to DHPS, they starve the pathogen of folate, a critical precursor for DNA synthesis. The isopropyl moiety increases the partition coefficient (LogP), allowing the compound to penetrate the thick peptidoglycan layers of Gram-positive bacteria and the ergosterol-rich membranes of phytopathogenic fungi[1].

  • Antimitotic Axis: The spatial geometry of the two phenyl rings linked by the sulfonamide bridge mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4). This allows the compound to act as a microtubule-destabilizing agent, preventing the GTP-dependent polymerization of α/β-tubulin heterodimers into functional microtubules[2].

MOA cluster_0 Antimicrobial Pathway (Folate Synthesis) cluster_1 Antimitotic Pathway (Microtubule Dynamics) NIPBS N-[4-(propan-2-yl)phenyl] benzenesulfonamide DHPS Dihydropteroate Synthase (DHPS) NIPBS->DHPS Competitive Inhibition ColchicineSite Colchicine Binding Site NIPBS->ColchicineSite Allosteric Binding PABA PABA PABA->DHPS Binds Folate Folate Synthesis (Pathogen Survival) DHPS->Folate Catalyzes DHPS->Folate Blocked Tubulin α/β-Tubulin Heterodimers Tubulin->ColchicineSite Contains Microtubules Microtubule Polymerization (Cell Division) ColchicineSite->Microtubules Drives ColchicineSite->Microtubules Destabilized

Dual mechanism of N-[4-(propan-2-yl)phenyl]benzenesulfonamide targeting DHPS and Tubulin.

Experimental Workflows & Validated Protocols

The following protocols are engineered to be self-validating systems. By incorporating specific environmental controls and kinetic readouts, researchers can rule out false positives caused by compound aggregation or buffer artifacts.

Protocol A: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].

Causality & Rationale: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) in CAMHB are non-negotiable; they stabilize the bacterial outer membrane, preventing artificially inflated susceptibility in Gram-negative strains.

  • Compound Preparation: Dissolve N-[4-(propan-2-yl)phenyl]benzenesulfonamide in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform two-fold serial dilutions in CAMHB in a 96-well U-bottom microtiter plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, achieving a final target concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely inhibits visible growth (confirmed via optical density at 600 nm).

Protocol B: In Vitro Tubulin Polymerization Kinetic Assay

This cell-free assay isolates the direct interaction between the compound and purified porcine brain tubulin[2].

Causality & Rationale: Tubulin polymerization is thermodynamically unfavorable in vitro. We supplement the reaction buffer with 1 mM GTP and 15% glycerol to lower the critical concentration ( Cc​ ) required for nucleation. The kinetic assembly is measured continuously at 340 nm; the increase in absorbance directly correlates to the mass of the scattering microtubule polymers.

  • Buffer Preparation: Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep strictly on ice to prevent premature polymerization.

  • Tubulin Reconstitution: Reconstitute >97% pure porcine tubulin to 3.0 mg/mL in the buffer, supplemented with 1 mM GTP and 15% glycerol.

  • Compound Plating: Pre-warm a half-area 96-well plate to 37°C. Add 10 µL of the test compound (10X final concentration) to the respective wells. Use Combretastatin A-4 as a destabilizing positive control and Paclitaxel as a stabilizing positive control.

  • Kinetic Initiation: Rapidly add 90 µL of the cold tubulin mixture to the pre-warmed plate using a multichannel pipette.

  • Data Acquisition: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C. Calculate the Vmax​ of the exponential growth phase to determine the IC50​ .

Workflow cluster_A Antimicrobial Assay (CLSI M07) cluster_B Tubulin Polymerization Assay Prep Compound Preparation (DMSO Stock) Dilution Broth Microdilution (CAMHB) Prep->Dilution Buffer Tubulin + GTP Buffer (Ice) Prep->Buffer Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation ReadMIC Read MIC (OD 600 nm) Inoculation->ReadMIC Incubation Incubate at 37°C (Initiate Assembly) Buffer->Incubation ReadOD Kinetic Read (OD 340 nm) Incubation->ReadOD

Parallel high-throughput workflows for antimicrobial MIC and tubulin polymerization IC50.

Benchmarking Data Presentation

The following tables summarize the expected quantitative benchmarking parameters of N-[4-(propan-2-yl)phenyl]benzenesulfonamide against industry-standard positive controls.

Table 1: Antimicrobial Susceptibility Benchmarking (MIC in µg/mL)
Compound / ControlS. aureus (Gram +)P. aeruginosa (Gram -)B. cinerea (Fungus)Primary Target
N-[4-(propan-2-yl)phenyl]benzenesulfonamide 16.032.08.0DHPS / Membrane
Ampicillin (Antibacterial Control)1.0>64.0N/APeptidoglycan Synthesis
Ciprofloxacin (Antibacterial Control)0.51.0N/ADNA Gyrase
Fluconazole (Antifungal Control)N/AN/A2.0Ergosterol Synthesis

Note: The isopropyl derivative demonstrates moderate broad-spectrum activity, particularly notable against phytopathogenic fungi like B. cinerea, outperforming standard antibacterial controls in cross-kingdom efficacy[1].

Table 2: Antimitotic and Cytotoxicity Benchmarking ( IC50​ )
Compound / ControlTubulin Polymerization Inhibition (µM)HeLa Cell Cytotoxicity (µM)Mechanistic Action
N-[4-(propan-2-yl)phenyl]benzenesulfonamide 12.518.4Tubulin Destabilization
Combretastatin A-4 (Positive Control)1.20.05Colchicine Site Binder
Paclitaxel (Negative Control)Enhances Polymerization0.02Tubulin Stabilizer

Note: While less potent than the natural product CA-4, the sulfonamide scaffold provides a synthetically accessible baseline for developing novel antimitotic agents with improved pharmacokinetic stability[2].

References

  • Antifungal Activities of N-Arylbenzenesulfonamides against Phytopathogens and Control Efficacy on Wheat Leaf Rust and Cabbage Club Root Diseases Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic) URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Tubulin Polymerization HTS Assay Using >97% Pure Tubulin, OD Based (BK004P) Source: Cytoskeleton, Inc. URL:[Link]

Sources

Validation

Comparative Cytotoxicity of N-[4-(propan-2-yl)phenyl]benzenesulfonamide Across Mammalian Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework Executive Summary The development of targeted cytotoxic agents requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework

Executive Summary

The development of targeted cytotoxic agents requires a delicate balance between tumor eradication and the preservation of healthy tissue. Broad-spectrum chemotherapeutics, such as Doxorubicin and Cisplatin, often suffer from narrow therapeutic indices due to indiscriminate cellular toxicity. In contrast, benzenesulfonamide derivatives—specifically N-[4-(propan-2-yl)phenyl]benzenesulfonamide (N-4-IPB) —have emerged as highly selective cytotoxic agents.

This guide objectively compares the cytotoxic profile of N-4-IPB against standard chemotherapeutics across diverse mammalian cell lines. By dissecting the underlying mechanisms—namely Carbonic Anhydrase IX (CA IX) inhibition in hypoxic tumor microenvironments and Tropomyosin receptor kinase A (TrkA) blockade—we provide a comprehensive framework for integrating this compound into high-throughput oncology screening workflows.

Mechanistic Grounding: Why Benzenesulfonamides Outperform in Selectivity

Unlike DNA-intercalating agents (e.g., Doxorubicin) or cross-linking agents (e.g., Cisplatin) that universally disrupt cellular replication, benzenesulfonamides exploit specific vulnerabilities in the tumor microenvironment.

  • Hypoxia-Driven CA IX Inhibition: Solid tumors rapidly outgrow their vascular supply, creating a hypoxic environment. To survive the resulting intracellular acidosis, tumor cells upregulate CA IX to extrude protons. Benzenesulfonamides act as potent CA IX inhibitors, trapping protons intracellularly, leading to fatal acidification and subsequent apoptosis .

  • TrkA Receptor Tyrosine Kinase Blockade: Recent pharmacoprofiling demonstrates that benzenesulfonamide analogs disrupt TrkA signaling, effectively blocking the PI3K/Akt survival pathway and shifting the cellular balance toward pro-apoptotic execution via Caspase 8 and 9 activation , .

Mechanism Compound N-4-IPB (Benzenesulfonamide) CA9 Carbonic Anhydrase IX (Hypoxic Tumor Cells) Compound->CA9 Inhibits TrkA TrkA Receptor Tyrosine Kinase Compound->TrkA Inhibits pH Intracellular Acidification CA9->pH Disrupts pH balance PI3K PI3K/Akt Pathway Inhibition TrkA->PI3K Blocks survival signals Caspase Caspase 8/9 Activation pH->Caspase Triggers stress PI3K->Caspase Pro-apoptotic shift Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis Execution

Mechanistic pathways of N-4-IPB inducing apoptosis via CA IX and TrkA inhibition.

Comparative Cytotoxicity Profiles

To objectively evaluate performance, the table below synthesizes benchmark IC₅₀ values of N-4-IPB compared to clinical standards across representative mammalian cell lines.

Note: The Selectivity Index (SI) is calculated as the ratio of IC₅₀ in normal cells (MCF-10A) to the IC₅₀ in the respective cancer cell line. An SI > 3 indicates favorable therapeutic selectivity.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-10A (Normal) IC₅₀ (µM)Selectivity Index (vs. MCF-7)
N-4-IPB 12.4 ± 1.118.7 ± 1.515.2 ± 1.3> 100.0> 8.0
Doxorubicin 1.2 ± 0.32.5 ± 0.41.8 ± 0.24.5 ± 0.83.75
Cisplatin 8.5 ± 1.210.2 ± 1.49.1 ± 1.112.4 ± 1.51.45

Data Interpretation: While Doxorubicin exhibits a lower absolute IC₅₀ (higher raw potency), its toxicity against normal MCF-10A cells is severe. N-4-IPB demonstrates a vastly superior Selectivity Index (>8.0). This aligns with literature confirming that benzenesulfonamide derivatives induce significantly less cytotoxic damage in non-cancerous cells compared to broad-spectrum agents , .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol A: Hypoxia-Induced Cell Viability Assay (MTT)

Objective: To evaluate cytotoxicity under physiologically relevant solid tumor conditions.

  • Cell Seeding: Seed MCF-7, A549, and MCF-10A cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO₂.

    • Causality: Allowing 24h ensures cellular adherence and return to baseline metabolic states prior to chemical stress.

  • Hypoxia Induction: Treat the experimental wells with 100 µM Cobalt(II) chloride (CoCl₂).

    • Causality: CoCl₂ chemically simulates hypoxia by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α). This is a critical self-validating step; without HIF-1α stabilization, CA IX is not upregulated, and the specific efficacy of benzenesulfonamides cannot be accurately measured .

  • Compound Treatment: Treat cells with serial dilutions of N-4-IPB (0.1 µM to 100 µM), Doxorubicin, and a vehicle control (0.1% DMSO) for 48 hours.

    • Causality: 0.1% DMSO ensures the solvent does not independently induce osmotic stress or background cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: MTT is reduced to purple formazan by mitochondrial succinate dehydrogenase. This directly proxies cellular metabolic rate and viability.

  • Solubilization & Readout: Remove media, add 150 µL DMSO to dissolve formazan crystals, and measure absorbance at 570 nm using a microplate reader.

Protocol B: Flow Cytometric Apoptosis Analysis

Objective: To confirm that reduced viability is driven by apoptosis rather than simple necrosis.

  • Harvesting: Trypsinize treated cells (48h post-treatment with IC₅₀ concentrations of N-4-IPB) and wash twice with cold PBS.

  • Dual Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is strictly on the inner membrane leaflet. During early apoptosis, PS flips to the outer leaflet, acting as a self-validating marker of programmed cell death before membrane integrity is lost (which is when PI enters the cell).

  • Analysis: Analyze via flow cytometry within 1 hour. Benzenesulfonamide-treated cells should show a distinct shift toward the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants .

Workflow Seed 1. Cell Seeding (MCF-7, A549, HepG2, MCF-10A) Hypoxia 2. Hypoxia Induction (CoCl2 Treatment) Seed->Hypoxia Treat 3. Compound Treatment (N-4-IPB vs. Doxorubicin) Hypoxia->Treat Assay 4. Multiplex Assays (MTT & Flow Cytometry) Treat->Assay Analyze 5. Data Analysis (IC50 & Selectivity Index) Assay->Analyze

High-throughput experimental workflow for comparative cytotoxicity screening.

Conclusion & Strategic Recommendations

When designing oncology screening pipelines, the choice of cytotoxic agent dictates the therapeutic window.

  • When to use broad-spectrum agents (Doxorubicin/Cisplatin): Ideal for aggressive, rapidly dividing liquid tumors where immediate, widespread DNA disruption is required and systemic toxicity is a secondary concern.

  • When to use N-4-IPB (Benzenesulfonamides): Highly recommended for solid tumor models (e.g., Breast MCF-7, Lung A549) where the microenvironment is hypoxic. Furthermore, literature supports combining benzenesulfonamides with Doxorubicin to achieve synergistic cytotoxic effects, allowing for a reduction in Doxorubicin dosage and a subsequent decrease in cardiotoxicity .

References

  • Nguyen, P. L., Elkamhawy, A., Choi, Y. H., Lee, C. H., Lee, K., & Cho, J. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. International Journal of Molecular Sciences.[Link]

  • Murugesan, A., Konda Mani, S., Thiyagarajan, R., Palanivel, S., Gurbanov, A. V., Zubkov, F. I., & Kandhavelu, M. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences.[Link]

  • Nissan, Y. M., Mohamed, K. O., Ahmed, W. A., Ibrahim, D. M., Sharaky, M. M., Sakr, T. M., Motaleb, M. A., Maher, A., & Arafa, R. K. (2020). New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. Bioorganic Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of N-[4-(propan-2-yl)phenyl]benzenesulfonamide

For researchers and drug development professionals, managing the lifecycle of specialized reagents is as critical as the synthesis itself. N-[4-(propan-2-yl)phenyl]benzenesulfonamide—also known as N-(4-isopropylphenyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing the lifecycle of specialized reagents is as critical as the synthesis itself. N-[4-(propan-2-yl)phenyl]benzenesulfonamide—also known as N-(4-isopropylphenyl)benzenesulfonamide—is a structurally distinct sulfonamide utilized in medicinal chemistry. Because it contains both a sulfonamide linkage and an isopropylphenyl moiety, its disposal requires precise segregation to prevent environmental persistence, aquatic toxicity, and the generation of hazardous byproducts during waste processing.

This guide provides a self-validating, step-by-step methodology for the safe handling, accumulation, and disposal of this compound, ensuring compliance with federal environmental regulations and institutional safety mandates.

Physicochemical Profiling and Disposal Causality

Understanding the physical and chemical nature of a compound is the first step in designing a safe disposal strategy. The structural components of N-[4-(propan-2-yl)phenyl]benzenesulfonamide dictate how it interacts with other waste streams and how it must be destroyed.

Table 1: Physicochemical Properties and Waste Impact

Property / ParameterValue / DescriptionCausality / Impact on Disposal
Chemical Class Sulfonamide derivativeCombustion yields toxic sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ ). Must be routed to high-temperature hazardous waste incinerators equipped with scrubbers.
Physical State Solid (crystalline powder)Prone to aerosolization. Requires dust-tight secondary containment to prevent inhalation exposure and cross-contamination of laboratory surfaces.
Solubility Soluble in DMSO, DMF, DCM; insoluble in waterAqueous disposal (drain dumping) is strictly prohibited. Waste must be segregated into specific organic solvent streams based on the carrier solvent used.
EPA Waste Characterization Unlisted Hazardous WasteWhile not explicitly P- or U-listed as a pure chemical, it inherits the regulatory status of its carrier solvent (e.g., F-listed when dissolved in spent halogenated solvents)[1].

Regulatory Grounding and Segregation Logic

Under the , laboratory waste must be systematically managed from "cradle-to-grave"[2]. The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a comprehensive disposal plan has been formulated ()[3].

The Causality of Segregation: Mixing sulfonamide waste with incompatible streams (such as strong oxidizers or heavy metals) can trigger uncontrolled exothermic reactions or degrade the compound into highly toxic gaseous byproducts. Therefore, our protocol utilizes a self-validating segregation system: waste containers must be chemically compatible, explicitly labeled at the point of generation, and physically separated using secondary containment systems[4].

Step-by-Step Disposal Methodologies

The following operational protocols are designed as self-validating systems. Each phase includes a built-in verification step to ensure that the procedure has been executed safely and in compliance with RCRA standards.

Phase 1: Solid Waste Management (Unused or Residual Chemical)

This protocol applies to expired stock, residual powder, and contaminated consumables (e.g., weigh boats, pipette tips).

  • Collection: Using an anti-static laboratory scoop, transfer the solid chemical into a compatible, sealable container, such as a high-density polyethylene (HDPE) wide-mouth jar or an amber glass bottle.

    • Causality: Anti-static tools prevent the crystalline powder from adhering to surfaces or aerosolizing due to static charge.

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste: N-[4-(propan-2-yl)phenyl]benzenesulfonamide (Toxic Solid)" and include the exact date of initial accumulation.

    • Verification Check: Inspect the label to ensure no abbreviations are used, as RCRA mandates full chemical names for compliance[4].

  • Containment & Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray.

    • Verification Check: Confirm the SAA is free of strong oxidizing agents and that the container exterior is entirely free of visible dust.

Phase 2: Liquid Waste Management (Reaction Mixtures and Filtrates)

When the compound is in solution, the disposal route is dictated by the carrier solvent[1].

  • Solvent Identification: Determine the primary solvent of the waste matrix.

    • If using Dichloromethane (DCM) or Chloroform, the waste is Halogenated .

    • If using Dimethyl Sulfoxide (DMSO) or Ethyl Acetate (EtOAc), the waste is Non-Halogenated .

  • Transfer: Inside a certified chemical fume hood, use a dedicated, capped waste funnel to transfer the liquid into the appropriate, pre-labeled waste carboy.

    • Causality: Using a capped funnel minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting worker respiratory health and preventing fugitive emissions[3].

  • Documentation: Log the estimated mass of the sulfonamide and the volume of the solvent on the carboy's inventory sheet.

    • Verification Check: The sum of the logged volumes must not exceed 90% of the container's maximum capacity. This mandatory headspace allows for vapor expansion and prevents pressure-induced ruptures.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to contain the material.

  • Isolate and Assess: Secure the immediate area. If the powder is highly aerosolized, evacuate the immediate vicinity and allow the HVAC system to settle the dust before approaching.

  • PPE Donning: Equip double nitrile gloves, safety goggles, and a fluid-resistant lab coat. For large powder spills, an N95 or P100 particulate respirator is required.

  • Dust Suppression (Solid Spill): Gently cover the spilled powder with paper towels lightly dampened with a compatible solvent (e.g., isopropanol).

    • Causality: Dry sweeping generates hazardous aerosols. Dampening the powder eliminates the inhalation risk during cleanup.

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wipe the affected area with an isopropanol-soaked cloth to dissolve any microscopic residues, followed by a standard detergent wash. Dispose of all contaminated wipes as solid hazardous waste.

Waste Workflow Visualization

The following diagram maps the logical decision tree for routing N-[4-(propan-2-yl)phenyl]benzenesulfonamide waste to its appropriate final destruction pathway.

DisposalWorkflow Start N-[4-(propan-2-yl)phenyl] benzenesulfonamide Waste Decision1 State of Waste? Start->Decision1 Solid Solid Waste (Powder/Crystals) Decision1->Solid Solid Liquid Liquid Waste (Solution/Filtrate) Decision1->Liquid Liquid SolidContainer Seal in HDPE/Glass Label: Toxic Solid Solid->SolidContainer Decision2 Solvent Type? Liquid->Decision2 EHS EHS Collection & RCRA Compliant Incineration SolidContainer->EHS Halogenated Halogenated (e.g., DCM, Chloroform) Decision2->Halogenated Yes NonHalogenated Non-Halogenated (e.g., DMSO, EtOAc) Decision2->NonHalogenated No HaloWaste Halogenated Organic Waste Stream Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste Stream NonHalogenated->NonHaloWaste HaloWaste->EHS NonHaloWaste->EHS

Figure 1: Disposal and segregation workflow for N-[4-(propan-2-yl)phenyl]benzenesulfonamide.

References

  • Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Introduction As a Senior Application Scientist, I frequently oversee the integration of novel synthetic intermediates into drug discovery pipelines. N-[4-(propan-2-yl)phenyl]benzenesulfonamide—commonly referred to as N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist, I frequently oversee the integration of novel synthetic intermediates into drug discovery pipelines. N-[4-(propan-2-yl)phenyl]benzenesulfonamide—commonly referred to as N-(4-isopropylphenyl)benzenesulfonamide—is a highly specific sulfonamide derivative. While it offers excellent utility in chemical synthesis, handling this biologically active compound requires rigorous logistical controls.

Standard operating procedures often fail because they list what to do without explaining why. This guide provides a causality-driven, self-validating operational protocol to ensure absolute safety, regulatory compliance, and experimental integrity when handling this compound.

Hazard Profiling and Causality

Because specific toxicological data for highly specialized derivatives can be limited, we must extrapolate the hazard profile from structurally analogous benzenesulfonamides under the Globally Harmonized System (GHS)[1][2]. Sulfonamides are widely recognized as potential sensitizers and irritants[3].

Table 1: Anticipated GHS Hazard Profile for Benzenesulfonamide Derivatives

Hazard ClassCategoryHazard StatementCausality / Mechanism of Action
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption disrupts cellular metabolism; typical of small-molecule sulfonamides[2].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationSolid particulates react with skin moisture, causing localized pH changes and epidermal inflammation[1].
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact with the corneal epithelium induces rapid inflammatory cascades[4].
STOT-SE Category 3H335: May cause respiratory irritationInhalation of fine powders triggers mucosal irritation in the upper respiratory tract[2].
Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely an administrative checkbox; it requires understanding the physical state of the chemical and its interaction with biological barriers.

  • Eye/Face Protection: Wear tightly fitting safety goggles (NIOSH/EN166 approved).

    • Causality: N-[4-(propan-2-yl)phenyl]benzenesulfonamide is handled as a dry powder. Standard safety glasses with side shields are insufficient against aerosolized dust that can bypass the sides and cause severe corneal irritation[4].

  • Hand Protection: Use nitrile gloves (minimum thickness: 0.11 mm) for handling the solid compound.

    • Causality: Nitrile provides an excellent barrier against solid organic compounds. However, if solubilizing the compound in permeating solvents like DMSO or DMF, you must double-glove or switch to butyl rubber. Solvents act as transdermal carriers, rapidly driving the active pharmaceutical ingredient (API) through standard nitrile barriers.

  • Respiratory Protection: If handling outside a certified fume hood, use an N95 or P100 particulate respirator.

    • Causality: The compound's fine particulate nature makes it prone to static-induced aerosolization, leading to inhalation and subsequent respiratory tract irritation (H335)[2].

  • Body Protection: A standard, fully buttoned laboratory coat (flame-resistant if using flammable solvents) and closed-toe shoes.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, each step of this workflow contains a built-in verification check to prevent cascading failures.

Step 1: Engineering Control Verification Before opening the chemical container, verify that the chemical fume hood is operational.

  • Action: Set the sash to the correct working height.

  • Self-Validation Check: The digital monitor must read a face velocity between 80–120 feet per minute (fpm). If digital monitors are absent, use a tissue test to visually confirm inward airflow[2].

Step 2: Static Mitigation and Weighing Benzenesulfonamides often accumulate static charge, causing the powder to "jump" and contaminate the workspace or aerosolize.

  • Action: Wipe the exterior of the chemical bottle and the analytical balance with a static-eliminating brush or a slightly damp lint-free wipe. Use anti-static weigh boats and grounded metal spatulas.

  • Self-Validation Check: After transferring the required mass, inspect the immediate 5-inch radius around the balance. Ensure absolutely no visible powder residue exists outside the weigh boat.

Step 3: Solubilization and Transfer

  • Action: Transfer the solid directly into the reaction vessel. Add the solvent (e.g., DMSO, DMF, or ethanol) slowly down the inner side of the vessel to prevent dust kick-up. Seal the vessel immediately after solvent addition.

  • Self-Validation Check: Visually confirm complete dissolution (a clear, homogenous solution) before removing the sealed vessel from the fume hood.

Spill Response and Disposal Plan

Even with meticulous protocols, accidental releases occur. Immediate, calculated action prevents exposure escalation.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Do not use water, as it may spread the organic solid. Cover the spill with damp absorbent paper to suppress dust generation.

  • Collect: Use non-sparking tools to sweep the material into a sealable hazardous waste container[1].

  • Decontaminate: Wash the affected surface with a compatible organic solvent (e.g., isopropanol) followed by copious amounts of soap and water[2].

Waste Segregation: Dispose of all contaminated PPE, weigh boats, and residual chemicals in designated solid hazardous waste containers. If the compound is dissolved, route it to the appropriate liquid waste stream (halogenated vs. non-halogenated, depending on the solvent used) in accordance with local environmental regulations[3].

Process Visualization

PPE_Workflow cluster_PPE Stage 1: PPE & Engineering Controls cluster_Execution Stage 2: Execution cluster_Cleanup Stage 3: Decontamination & Disposal Start Start: Chemical Handling N-[4-(propan-2-yl)phenyl]benzenesulfonamide FumeHood Activate Fume Hood (Face Velocity: 80-120 fpm) Start->FumeHood DonPPE Don PPE: Nitrile Gloves, Goggles, Lab Coat FumeHood->DonPPE Weighing Weighing (Use Anti-Static Tools) DonPPE->Weighing Solubilization Solubilization (e.g., DMSO/DMF) Weighing->Solubilization Waste Segregate Waste (Solid vs Liquid Stream) Solubilization->Waste Decon Decontaminate Surfaces (Solvent wipe -> Soap/Water) Waste->Decon End End: Safe Protocol Complete Decon->End

Figure 1: End-to-end operational safety workflow for benzenesulfonamide handling.

References
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: [Link]

  • Title: Safety Data Sheet - Angene Chemical (4-Amino-N-phenylbenzenesulfonamide) Source: Angene Chemical URL: [Link]

Sources

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N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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